Acetylpenicillamine

Chelation Wilson's Disease Copper Metabolism

Acetylpenicillamine (NAP CAS 2510-38-5) is the mandatory negative control for S-nitroso-N-acetylpenicillamine (SNAP) in nitric oxide research. Unlike SNAP, NAP is inactive in SARS-CoV cytopathic effect (IC50=222 µM) and glycogenolysis assays. N-acetylation eliminates penicillamine's copper chelation, antivitamin B6 activity, and prevents in vivo deacetylation back to the active drug. Procure high-purity NAP to ensure rigorous experimental design for NO signaling, mercury toxicology (reduces HgCl2 mortality in mice at 1.6 mmol/kg), and PRRSV antiviral studies (400 µM NAP yields ~50-fold viral reduction).

Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
CAS No. 2510-38-5
Cat. No. B3119386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylpenicillamine
CAS2510-38-5
Molecular FormulaC7H13NO3S
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(C(=O)O)C(C)(C)S
InChIInChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m1/s1
InChIKeyMNNBCKASUFBXCO-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylpenicillamine (CAS 2510-38-5) Chemical Profile & Procurement Overview


Acetylpenicillamine (N-acetylpenicillamine, CAS 2510-38-5) is an N-acetylated derivative of the amino acid penicillamine, existing primarily as a racemic (DL) mixture [1]. It is a thiol-containing compound with the molecular formula C₇H₁₃NO₃S and a molecular weight of 191.25 g/mol [2]. Acetylpenicillamine is classified as a chelating agent and is frequently employed as a negative control in nitric oxide (NO) donor studies, where its S-nitrosated form, S-nitroso-N-acetylpenicillamine (SNAP), serves as the active NO donor . Its key differentiator from the parent drug penicillamine is the acetylated α-amino group, which fundamentally alters its biochemical properties, including chelation strength, metabolic fate, and pharmacological activity [1][3].

Why Acetylpenicillamine Cannot Be Substituted with Penicillamine or Other Thiols in Research


Generic substitution fails because the N-acetylation of penicillamine's α-amino group creates a compound with a distinct pharmacological and biochemical profile that cannot be interchanged with its parent or other thiols. Critically, N-acetylation eliminates key properties of penicillamine: it abolishes effective copper chelation [1], prevents the induction of vitamin B6 deficiency (antivitamin B6 effect) [2], and renders the compound ineffective in treating conditions like rheumatoid arthritis [1]. Furthermore, its metabolic pathway differs significantly; studies in rats demonstrate that N-acetyl-dl-penicillamine is not deacetylated back to the active drug penicillamine in vivo [2]. Therefore, assuming functional equivalence between acetylpenicillamine and penicillamine, or even other thiols like N-acetylcysteine (NAC), is scientifically invalid and can lead to failed experiments or incorrect interpretations of data, as evidenced by their differing protective effects against acetaminophen toxicity [3]. The specific evidence below quantifies these critical differences for informed procurement.

Acetylpenicillamine Procurement Guide: Quantitative Differentiation vs. Comparators


Copper Chelation Ineffectiveness: Acetylpenicillamine vs. Penicillamine

Acetylpenicillamine is a significantly weaker copper chelator than penicillamine and is ineffective in promoting copper excretion. Unlike penicillamine and other active chelators, acetylpenicillamine fails to form the stable red-violet complex with copper(II) that is characteristic of effective copper-mobilizing agents [1]. An in vivo study in rats demonstrated that orally administered N-acetyl-dl-penicillamine had no effect on urinary copper excretion, whereas the positive control, dl-penicillamine, exhibited its known strong copper-chelation properties [2].

Chelation Wilson's Disease Copper Metabolism Toxicology

Mercury Chelation Efficacy: Acetylpenicillamine Protects Against Lethal HgCl₂ in Mice

While acetylpenicillamine is a poor copper chelator, it is an effective agent against mercury poisoning. This is a key differentiator for procurement when the research goal is mercury-specific chelation. A seminal study showed that N-acetyl-dl-penicillamine, when administered orally at a dose of 1.6 mmol/kg, significantly decreased mortality in mice exposed to a lethal dose of mercuric chloride [1]. This contrasts sharply with its inability to chelate copper. Furthermore, at a concentration of 1 mM, it inhibits the binding of methylmercury to isolated human erythrocytes by 50% and removes 50% of methylmercury ions from pre-loaded blood cells .

Heavy Metal Toxicity Mercury Chelation In Vivo Toxicology Neuroprotection

Essential Negative Control: Acetylpenicillamine (NAP) is Inactive in NO-Mediated Antiviral and Signaling Assays

A primary application of acetylpenicillamine (NAP) is as an essential negative control for its S-nitrosated derivative, the nitric oxide (NO) donor S-nitroso-N-acetylpenicillamine (SNAP). NAP itself does not generate NO and is therefore used to demonstrate that observed effects are specifically due to NO release. In a study on SARS-CoV, treatment with SNAP at 222 µM inhibited the viral cytopathic effect in Vero E6 cells by 50%, whereas N-acetylpenicillamine (NAP) had no detectable anti-SARS-CoV effect at the same concentrations [1]. Similarly, in a study on glucagon-stimulated glycogenolysis in isolated rat hepatocytes, SNAP (1.0 mM) produced a 15% inhibition, an effect attributed to NO release, which would not be observed with the non-nitrosated control NAP [2].

Nitric Oxide Signaling Antiviral Research Negative Control SARS-CoV PRRSV

Metabolic Fate: Acetylpenicillamine is Not Deacetylated to Penicillamine In Vivo

A common misconception is that acetylpenicillamine might act as a prodrug for penicillamine. Quantitative in vivo data refutes this. A study administering N-acetyl-dl-penicillamine to rats for 6 weeks showed no evidence of deacetylation to penicillamine. The study explicitly states, "The lack of effect of N-acetyl-dl-penicillamine on the parameters studied indicates that this compound is not deacetylated by the rat to penicillamine" [1]. Consequently, it did not exhibit the antivitamin B6 or copper-chelation effects characteristic of its parent compound. This is a critical differentiation from other thiols like N-acetylcysteine (NAC), which is deacetylated to the active cysteine in vivo.

Pharmacokinetics Drug Metabolism Prodrugs In Vivo Study

Distinct Antiviral Profile: Direct PRRSV Inhibition by NAP, Independent of NO

While often used as an inactive control, acetylpenicillamine (NAP) has its own unique and unanticipated antiviral activity that differentiates it from both its NO-donor form (SNAP) and other thiols. A study on Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) found that NAP, but not exogenous NO, inhibited viral replication. The study quantifies that in the presence of 400 µM NAP, PRRSV yield was reduced by approximately 50-fold [1]. This effect is attributed to the compound's intrinsic sulfhydryl-reducing capacity and metal-chelating properties, not NO donation [1].

Antiviral PRRSV Viral Replication Thiol

Acetylpenicillamine: Recommended Applications Based on Quantitative Evidence


Scenario 1: Essential Negative Control in Nitric Oxide (NO) Donor Research

This is the most validated and common use case for acetylpenicillamine (NAP). For any study employing S-nitroso-N-acetylpenicillamine (SNAP) as an NO donor, the inclusion of NAP at the same concentration is mandatory to control for non-specific effects of the parent molecule. Evidence shows that while SNAP inhibits SARS-CoV cytopathic effect (IC50=222 µM) [1] and glucagon-stimulated glycogenolysis (15% at 1.0 mM) [2], NAP is completely inactive in these assays. Procuring NAP alongside SNAP is essential for rigorous experimental design and data validity in NO signaling research.

Scenario 2: In Vivo and In Vitro Mercury Chelation Studies

Acetylpenicillamine is a validated tool for mercury toxicology research. Its efficacy is demonstrated by its ability to significantly reduce mortality from mercuric chloride in mice at an oral dose of 1.6 mmol/kg [1], and its capacity to remove 50% of methylmercury from loaded human erythrocytes at a 1 mM concentration [2]. Researchers studying mercury poisoning mechanisms or screening for protective agents should select acetylpenicillamine as a positive control chelator with a well-defined efficacy profile distinct from penicillamine or dimercaprol.

Scenario 3: Investigating Antiviral Mechanisms Against PRRSV and Other Viruses

For virologists studying Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), acetylpenicillamine is a specific research tool. Evidence demonstrates that treatment with 400 µM NAP results in an approximate 50-fold reduction in viral yield, an effect independent of nitric oxide [1]. This unique activity profile makes it a valuable compound for dissecting PRRSV replication mechanisms and screening for potential antiviral interventions, setting it apart from other thiol-based compounds that lack this specific inhibitory capacity.

Scenario 4: As a Comparator in Metabolism and Pharmacokinetic Studies of Thiols

Acetylpenicillamine serves as a critical comparator in pharmacokinetic studies designed to assess the in vivo stability of N-acetylated thiols. Unlike N-acetylcysteine (NAC), which is deacetylated to active cysteine, in vivo data confirm that acetylpenicillamine is not deacetylated to penicillamine in rats [1]. This makes it an ideal model compound for investigating the metabolic fate of N-acetylated amino acids and for differentiating the pharmacological outcomes that result from stable acetylation versus prodrug conversion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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